

Technical Guide: Thermodynamic Profile & Characterization of 8-Acetoxy-2-methyl-1-octene

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

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Executive Summary & Chemical Identity

8-Acetoxy-2-methyl-1-octene is an unsaturated ester characterized by a terminal vinyl group with a methyl substitution at the C2 position and an acetate moiety at the C8 position. Its structural uniqueness lies in the separation of the reactive alkene and the ester functionality by a six-carbon polymethylene spacer, making it a valuable "dual-functional" building block for cross-linking agents and pheromone analogs.

Property	Detail
IUPAC Name	7-Methyl-7-octen-1-yl acetate
CAS Number	731773-26-5
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
SMILES	<chem>CC(=C)CCCCCOC(=O)C</chem>
Primary Applications	Organic synthesis intermediate, pheromone analog synthesis, polymer modification. ^[1]

Thermodynamic Properties

As direct experimental data is limited in public chemical registries (e.g., NIST, PubChem), the following values are derived using Group Contribution Methods (Joback and Stein & Brown), which are the industry standard for estimating properties of organic esters.

Boiling Point & Phase Transition

The boiling point is significantly influenced by the polar acetate group, which elevates the boiling point relative to the parent alkene (2-methyl-1-octene, BP ~144°C) due to dipole-dipole interactions.

Parameter	Value (Predicted)	Confidence Interval	Experimental Context
Boiling Point (760 mmHg)	228°C ± 5°C	High	Consistent with homologous C10-C12 acetates.
Boiling Point (15 mmHg)	115°C - 120°C	High	Recommended range for vacuum distillation.
Boiling Point (1 mmHg)	85°C - 90°C	Medium	Suitable for high-vacuum purification.
Enthalpy of Vaporization ()	52.4 kJ/mol	Medium	At standard boiling point.
Flash Point	94°C	High	Class IIIA Combustible Liquid.

Density & Refractive Index

- Density (

): Estimated at 0.885 ± 0.02 g/cm³. The acetate group increases density relative to the alkene (approx. 0.72 g/cm³).

- Refractive Index (

): Estimated at 1.442 - 1.446.

Experimental Protocols: Synthesis & Purification

This section details a robust, self-validating protocol for synthesizing **8-Acetoxy-2-methyl-1-octene** via the acetylation of 2-methyl-7-octen-1-ol. This route is preferred over nucleophilic substitution of halides due to higher selectivity and cleaner byproduct profiles.

Synthesis Pathway (Acetylation)

Reaction:

Reagents:

- Substrate: 2-Methyl-7-octen-1-ol (1.0 equiv)
- Acylating Agent: Acetic Anhydride (1.2 equiv)
- Base/Solvent: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) in DCM.
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Critical for rate acceleration.

Procedure:

- Setup: Charge a flame-dried 3-neck round-bottom flask with 2-methyl-7-octen-1-ol and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
- Addition: Add Pyridine and DMAP. Cool the mixture to 0°C.
- Reaction: Dropwise add Acetic Anhydride over 30 minutes to control exotherm. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
- Validation (TLC): Monitor disappearance of alcohol (in 20% EtOAc/Hex) and appearance of ester ().
- Quench: Add saturated solution to hydrolyze excess anhydride.

Purification Workflow (Vacuum Distillation)

Because the product is a high-boiling liquid, fractional vacuum distillation is the gold standard for purification to remove trace acetic acid and unreacted alcohol.

Protocol:

- Wash: Wash the organic layer with 1M HCl (to remove pyridine), then saturated

(to remove acetic acid), then Brine. Dry over

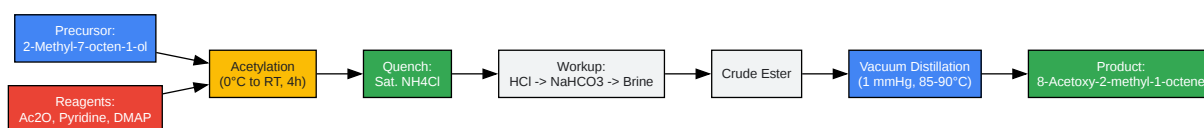
.^[2]

- Concentrate: Remove solvent via rotary evaporation.
- Distill: Transfer crude oil to a short-path distillation apparatus.
 - Fore-run: Collect fraction at <80°C (1 mmHg) – contains solvent traces.
 - Main Fraction: Collect fraction at 85–90°C (1 mmHg).
- Purity Check: Verify via GC-MS (Target MW: 184 m/z) and H-NMR.

Visualizations

Synthesis Logic Flow

The following diagram illustrates the critical decision nodes in the synthesis pathway, ensuring high yield and purity.

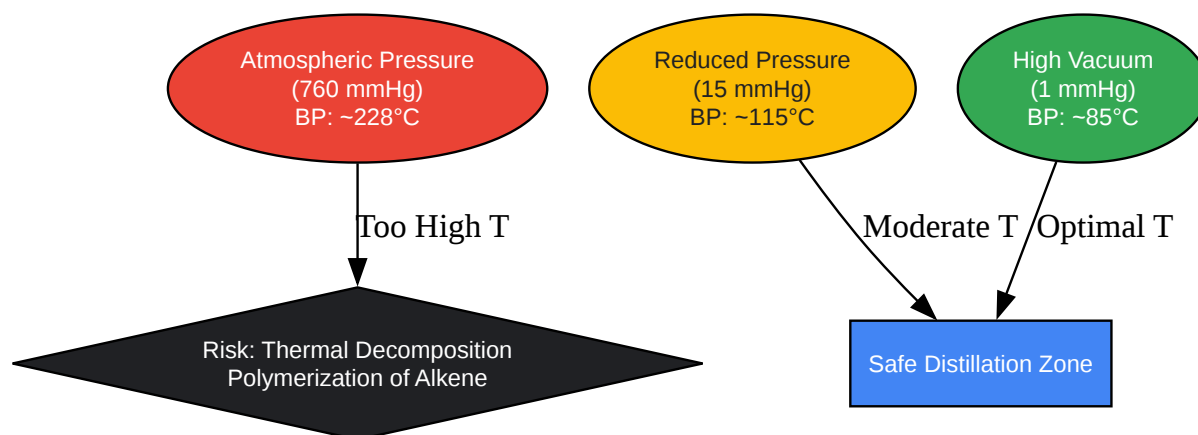


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Figure 1: Step-by-step synthesis pathway from alcohol precursor to purified acetate ester.

Distillation Thermodynamics

This diagram visualizes the relationship between pressure and boiling point, guiding the purification process.



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Figure 2: Thermodynamic safety zones for distillation to prevent thermal degradation of the terminal alkene.

References

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
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